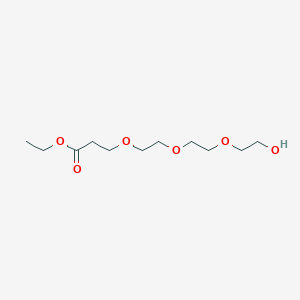![molecular formula C10H20ClNO B13931423 7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes two rings linked by a single carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents such as methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride can lead to the formation of pyrrolidine ring-containing compounds .
Applications De Recherche Scientifique
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an FGFR4 inhibitor, it binds to the FGFR4 enzyme, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
- 7-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is unique due to its specific structural features, including the presence of two methyl groups at positions 7 and 9.
Propriétés
Formule moléculaire |
C10H20ClNO |
|---|---|
Poids moléculaire |
205.72 g/mol |
Nom IUPAC |
7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-8-5-10(3-4-11-7-10)6-9(2)12-8;/h8-9,11H,3-7H2,1-2H3;1H |
Clé InChI |
SQDGMKZTLTTWRB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCNC2)CC(O1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)

![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)

![7-Bromodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B13931382.png)
![1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B13931385.png)






![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
